Diphenyl(2,2,2-trifluoroethyl)phosphine oxide
Overview
Description
Diphenyl(2,2,2-trifluoroethyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H12F3OP. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a phosphine oxide group attached to a diphenyl and a trifluoroethyl group, contributing to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(2,2,2-trifluoroethyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:
Reactants: Diphenylphosphine oxide and 2,2,2-trifluoroethyl bromide.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2,2,2-trifluoroethyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced to phosphines under specific conditions.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Diphenyl(2,2,2-trifluoroethyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which diphenyl(2,2,2-trifluoroethyl)phosphine oxide exerts its effects involves its ability to act as a ligand and participate in coordination chemistry. The phosphine oxide group can coordinate with metal ions, influencing the reactivity and stability of metal complexes. This coordination ability is crucial in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the trifluoroethyl group.
Tris(2,2,2-trifluoroethyl) phosphite: Contains three trifluoroethyl groups but differs in its overall structure and reactivity.
Bis(2,2,2-trifluoroethyl) phosphonate: Another related compound with different functional groups and applications.
Uniqueness
Diphenyl(2,2,2-trifluoroethyl)phosphine oxide is unique due to the presence of both diphenyl and trifluoroethyl groups, which impart distinct chemical properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Biological Activity
Diphenyl(2,2,2-trifluoroethyl)phosphine oxide (DFPO) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with DFPO, drawing on diverse sources of research findings.
Synthesis of this compound
DFPO is typically synthesized through nucleophilic substitution reactions involving bis(2,2,2-trifluoroethyl)phosphorochloridate. This electrophilic center reacts with various nucleophiles to yield phosphine oxides with varying substituents. The trifluoroethyl groups enhance the electrophilicity of phosphorus compared to other alkyl groups, facilitating the formation of desired products with high yields .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of DFPO and its derivatives. For example, phosphine oxide derivatives have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. Some derivatives demonstrated significant inhibition of TOP1 activity, suggesting that DFPO could serve as a template for developing novel anticancer agents .
In a comparative study, DFPO derivatives exhibited cytotoxic effects against various cancer cell lines while showing minimal toxicity to non-cancerous cells. This selectivity is critical in drug development as it reduces potential side effects associated with traditional chemotherapeutics .
Compound | Cell Line Tested | Cytotoxicity | TOP1 Inhibition |
---|---|---|---|
DFPO | HeLa | Moderate | Strong |
DFPO-1 | MCF-7 | High | Moderate |
DFPO-2 | A549 | Low | Weak |
The mechanisms by which DFPO exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : DFPO acts as a competitive inhibitor for enzymes involved in critical cellular processes. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes .
- Induction of Apoptosis : Studies indicate that DFPO can activate apoptotic pathways in cancer cells. This is mediated through the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in malignant cells .
- Oxidative Stress : The compound may induce oxidative stress by increasing reactive oxygen species (ROS) levels within cells. Elevated ROS can trigger various cellular responses, including cell cycle arrest and apoptosis .
Case Studies
Several case studies have explored the efficacy of DFPO in various biological contexts:
- Study on Cancer Cell Lines : A recent study assessed the cytotoxicity of DFPO against several cancer cell lines, including HeLa and MCF-7. Results showed a dose-dependent increase in cytotoxicity correlated with TOP1 inhibition levels.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying DFPO's action. It was found that preincubation with DFPO altered the conformation of TOP1-DNA complexes, suggesting a direct interaction between the compound and the enzyme .
Properties
IUPAC Name |
[phenyl(2,2,2-trifluoroethyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3OP/c15-14(16,17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJQNKLEDFLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(F)(F)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462410 | |
Record name | DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57328-25-3 | |
Record name | DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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